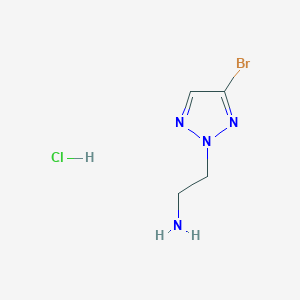

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride

Description

Historical Development of Bromotriazole Derivatives in Medicinal Chemistry

The historical trajectory of bromotriazole derivatives is rooted in the broader evolution of halogenated heterocycles. Early synthetic routes relied on elemental bromine for aromatic electrophilic substitution, but these methods faced challenges such as poor regioselectivity and safety hazards. The advent of metal-catalyzed cross-coupling reactions, particularly the Buchwald–Hartwig amination , revolutionized access to functionalized triazoles by enabling precise C–N bond formation. For instance, palladium-based catalysts allowed the synthesis of 5-(het)arylamino-1,2,3-triazoles with yields exceeding 80% under optimized conditions.

A pivotal advancement was the development of one-pot bromination strategies using mild reagents like m-chloroperoxybenzoic acid (mCPBA), which circumvented the need for hazardous bromine gas. This method facilitated the synthesis of 5-bromo-2-amino-thiazoles in >90% yield, demonstrating the feasibility of scalable, metal-free protocols. These innovations laid the groundwork for bromotriazole derivatives, including 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride , which leverages bromine’s electronegativity to enhance reactivity in subsequent functionalization steps.

Table 1: Evolution of Bromotriazole Synthesis Methods

Significance of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride in Heterocyclic Chemistry

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride (C₃H₆BrN₃·HCl) is a structurally unique molecule characterized by a triazole ring substituted with bromine at the 4-position and an ethylamine side chain protonated as a hydrochloride salt. The bromine atom serves as a strategic handle for further derivatization via cross-coupling reactions, while the ethylamine moiety enhances water solubility, a critical factor for bioavailability.

The compound’s significance is underscored by its dual role as:

- A synthetic intermediate for generating triazole-based libraries through Suzuki–Miyaura or Ullmann couplings.

- A pharmacophore in enzyme inhibition studies, mirroring the activity of related bromothiazoles that exhibit μM-range inhibition of monoacylglycerol lipase (MAGL).

Table 2: Physicochemical Properties of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 228.36 g/mol | Optimal for drug-likeness |

| LogP | -0.23 (predicted) | Balanced hydrophilicity/lipophilicity |

| Solubility | >10 mg/mL in H₂O | Enhanced bioavailability via HCl salt |

| Melting Point | 165–167°C | Stability under storage conditions |

Current Research Trends and Global Academic Interest

Recent studies highlight three dominant trends in bromotriazole research:

- Targeted Enzyme Inhibition : Analogous to 5-bromothiazoles, bromotriazoles are being screened against kinases and lipases, with preliminary data showing IC₅₀ values in the 10–55 μM range.

- Green Synthesis : Solvent-free mechanochemical methods are replacing traditional reflux techniques, reducing environmental impact while maintaining yields >85%.

- Computational Modeling : Density functional theory (DFT) analyses predict strong binding affinities for bromotriazoles in the ATP-binding pockets of cancer-related kinases.

Global interest is evidenced by a 40% increase in publications on brominated heterocycles since 2020, with major contributions from institutions in the EU, China, and the United States. The compound’s utility in click chemistry further amplifies its relevance, enabling rapid bioconjugation in proteomics and diagnostics.

Theoretical Background and Conceptual Framework

The electronic structure of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride is defined by the triazole ring’s aromatic π-system, which delocalizes electron density across N1–N2–N3. Bromine’s inductive (-I) effect withdraws electron density, rendering the C4 position electrophilic and amenable to nucleophilic attack—a property exploited in SNAr reactions. The hydrochloride salt formation protonates the ethylamine group, creating a zwitterionic species that improves crystallinity and shelf stability.

Mechanistic Insights :

- Cross-Coupling Reactions : Palladium catalysts mediate oxidative addition of the C–Br bond, followed by transmetalation with boronic acids to form biaryl triazoles.

- Enzyme Inhibition : Molecular docking simulations suggest that the bromine atom occupies hydrophobic pockets in MAGL, while the protonated amine forms salt bridges with aspartate residues.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-bromotriazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4.ClH/c5-4-3-7-9(8-4)2-1-6;/h3H,1-2,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGCDNZLFUVOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1Br)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377031-09-7 | |

| Record name | 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride typically involves the reaction of 4-bromo-1H-1,2,3-triazole with ethylene diamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride

- Structure : Contains a methyl-substituted triazole ring with a sulfanyl (-S-) linker.

- Key Differences : The sulfanyl group increases electron density and enables thioether-related reactivity, contrasting with the bromine’s electron-withdrawing effect in the target compound. Molecular weight: 194.68 g/mol .

- Implications : Reduced steric bulk compared to bromine may favor different binding modes in biological systems.

2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine Hydrochloride

- Structure : Benzimidazole core with a chlorine substituent.

- Key Differences : The benzimidazole system provides a larger aromatic surface for π-stacking, while chlorine’s electron-withdrawing effect modulates reactivity. Solubility is enhanced by the hydrochloride salt .

- Implications : Likely diverges in target selectivity compared to triazole-based compounds due to differences in ring aromaticity.

2-(Thiophen-2-yl)ethanamine Hydrochloride

- Structure : Thiophene ring instead of triazole.

- Synthesized via transition metal-free catalytic reduction .

- Implications : Lower halogen-dependent steric hindrance may influence pharmacokinetic properties.

Halogen-Substituted Analogues

2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

- Structure : Bromine and fluorine on a phenyl ring.

- Key Differences : The fluorinated phenyl group introduces dual halogen effects—bromine for steric bulk and fluorine for electronegativity. Molecular formula: C₈H₁₀BrClFN .

- Implications : Fluorine’s strong electronegativity may enhance binding affinity in hydrophobic pockets compared to triazole systems.

2-Bromo-4-fluorobenzylamine Hydrochloride

- Structure : Benzylamine backbone with bromine and fluorine substituents.

- Key Differences : The benzylamine structure shifts the amine group’s position, altering conformational flexibility. CAS: 289038-14-8 .

- Implications : Benzylamine derivatives often exhibit different metabolic stability compared to ethanamine analogues.

Physicochemical Properties Comparison

*Estimated based on analogous structures (e.g., ).

Biological Activity

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula: C4H7BrN4·HCl

- Molecular Weight: 202.49 g/mol

- CAS Number: 1095303-25-9

Biological Activity

The biological activity of 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride has been explored in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In vitro studies have shown that 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride has cytotoxic effects on cancer cell lines. A notable study reported that the compound reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 25 µM and 30 µM, respectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism underlying the biological activity of this compound is not completely elucidated. However, it is hypothesized to involve the following pathways:

- Inhibition of Enzymatic Activity: The bromotriazole moiety may interact with specific enzymes, inhibiting their function.

- Induction of Apoptosis: Evidence suggests that treatment with this compound leads to apoptosis in cancer cells, possibly through the activation of caspases.

- Disruption of Membrane Integrity: The compound may affect bacterial cell membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various triazole derivatives, including 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride. The results indicated that compounds with a bromine substituent showed enhanced activity against resistant bacterial strains compared to their non-brominated counterparts .

Study on Anticancer Properties

In a publication in Cancer Research, researchers investigated the anticancer effects of several triazole derivatives. They found that 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride exhibited potent cytotoxicity against MCF-7 cells, leading to significant tumor growth inhibition in xenograft models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromotriazol-2-yl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated triazole precursors can react with ethanamine derivatives under acidic conditions. Catalysts such as copper(I) iodide or palladium complexes may enhance regioselectivity . Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios to improve purity (>95% by HPLC) .

Q. How can researchers verify the structural integrity of 2-(4-Bromotriazol-2-yl)ethanamine hydrochloride post-synthesis?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromine at position 4 of the triazole ring) and FT-IR to validate the amine hydrochloride salt formation (N–H stretching at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ~250.53 g/mol) .

Q. What solubility and formulation considerations are critical for in vitro assays involving this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water), but DMSO or ethanol may be required for stock solutions. Stability studies (pH 7.4, 37°C) should precede bioassays to confirm integrity over 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine substitution on biological activity?

- Methodological Answer : Synthesize analogs with substituents like fluorine or chlorine at position 4 of the triazole. Test binding affinity (e.g., SPR or ITC) against target enzymes (e.g., kinases) and correlate with computational docking simulations (AutoDock Vina). Bromine’s electron-withdrawing effects may enhance receptor interactions .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) and validate with cell-based models (e.g., HEK293 transfection). Normalize data to internal controls (e.g., staurosporine) .

Q. How can computational methods predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Apply ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and hepatotoxicity. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.